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Tyrosyl-glutamyl-tyrosyl-prolyl-serine - 114942-10-8

Tyrosyl-glutamyl-tyrosyl-prolyl-serine

Catalog Number: EVT-433961
CAS Number: 114942-10-8
Molecular Formula: C31H39N5O11
Molecular Weight: 657.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyrosyl-glutamyl-tyrosyl-prolyl-serine is a complex peptide composed of five amino acids: tyrosine, glutamic acid, proline, and serine. This compound is notable for its structural features and potential biological activities. It is categorized within the broader class of peptides that play critical roles in various biochemical processes, including protein synthesis and cellular signaling.

Source

This peptide can be synthesized through solid-phase peptide synthesis or derived from natural sources where these amino acids are present. The specific sequence and arrangement of the amino acids contribute to its unique properties and functions.

Classification

Tyrosyl-glutamyl-tyrosyl-prolyl-serine belongs to the class of peptides known as bioactive peptides, which can exert physiological effects on the body. These peptides are often studied for their roles in cell signaling, enzymatic activity modulation, and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of tyrosyl-glutamyl-tyrosyl-prolyl-serine can be achieved through various methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The process includes deprotection steps to expose reactive groups for further coupling.
  2. Liquid-Phase Synthesis: This alternative method utilizes solution-phase reactions to assemble the peptide. It is less common for complex peptides due to challenges in purification and yield.
  3. Enzymatic Synthesis: Utilizing specific enzymes, such as aminoacyl-tRNA synthetases, can facilitate the incorporation of amino acids into growing peptide chains under physiological conditions.

Technical Details

The choice of protecting groups during synthesis is crucial to ensure that specific functional groups remain intact throughout the process. Common protecting groups for amino acids include:

  • Boc (tert-butyloxycarbonyl) for amines
  • Fmoc (9-fluorenylmethyloxycarbonyl) for amines in SPPS

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for further analysis.

Molecular Structure Analysis

Structure

The molecular formula for tyrosyl-glutamyl-tyrosyl-prolyl-serine is C31H39N5O11C_{31}H_{39}N_{5}O_{11} . The structure consists of a backbone formed by peptide bonds linking the amino acids, with side chains contributing to its chemical properties and interactions.

Data

The molecular weight of this compound is approximately 629.67 g/mol. The specific three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its spatial arrangement and potential active sites.

Chemical Reactions Analysis

Reactions

Tyrosyl-glutamyl-tyrosyl-prolyl-serine can participate in various biochemical reactions, particularly those involving peptide bond formation and hydrolysis. Key reactions include:

  1. Peptide Bond Formation: The carboxylic acid group of one amino acid reacts with the amino group of another, releasing water and forming a covalent bond.
  2. Hydrolysis: In biological systems, enzymes such as peptidases can catalyze the cleavage of peptide bonds, resulting in the release of individual amino acids or smaller peptides.

Technical Details

Understanding the kinetics of these reactions requires knowledge of enzyme-substrate interactions and factors affecting reaction rates, such as pH and temperature.

Mechanism of Action

Process

The mechanism by which tyrosyl-glutamyl-tyrosyl-prolyl-serine exerts its biological effects typically involves interaction with specific receptors or enzymes within cells. For example:

  • Signal Transduction: The peptide may bind to cell surface receptors, triggering intracellular signaling pathways that affect gene expression or metabolic processes.
  • Enzyme Modulation: It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Data

Experimental studies using techniques like Western blotting or ELISA can help elucidate these mechanisms by measuring changes in protein expression or activity in response to treatment with the peptide.

Physical and Chemical Properties Analysis

Physical Properties

Tyrosyl-glutamyl-tyrosyl-prolyl-serine is typically a white powder at room temperature with solubility in water due to its polar amino acid side chains.

Chemical Properties

Key chemical properties include:

  • pKa Values: Reflecting the ionization states of functional groups at different pH levels.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) affects its usability in research and therapeutic applications.

Relevant data regarding solubility, melting point, and reactivity can be obtained from experimental studies or computational modeling.

Applications

Scientific Uses

Tyrosyl-glutamyl-tyrosyl-prolyl-serine has several potential applications in scientific research:

  1. Biochemical Research: As a model compound for studying peptide synthesis and enzymatic activity.
  2. Therapeutic Development: Investigated for its potential role in drug development targeting specific diseases or cellular processes.
  3. Diagnostic Tools: Its unique properties may allow it to be used as a biomarker or diagnostic agent in certain medical conditions.
Structural Analysis of Tyrosyl-glutamyl-tyrosyl-prolyl-serine

Primary Sequence Determinants and Residue-Specific Interactions

The oligopeptide Tyrosyl-glutamyl-tyrosyl-prolyl-serine (Tyr-Glu-Tyr-Pro-Ser; YEYPS) exhibits sequence-specific physicochemical properties critical for its structural and functional roles. The N-terminal tyrosine residue provides a phenolic hydroxyl group capable of hydrogen bonding (bond energy: ~5–30 kJ/mol) and π-stacking interactions with aromatic systems. Adjacent glutamic acid introduces a negatively charged carboxylate side chain (pKa ≈ 4.1), enabling electrostatic interactions with basic residues or metal ions under physiological pH. The central proline residue imposes conformational constraints via its pyrrolidine ring, limiting backbone dihedral angles (ϕ ≈ -65°, ψ ≈ 145°) and promoting turn formation. The C-terminal serine contributes a nucleophilic hydroxyl group, facilitating polar contacts or post-translational modifications [8] [9].

Table 1: Residue-Specific Physicochemical Properties

ResiduePositionKey Functional GroupsPotential Interactions
Tyrosine1 & 3Phenolic -OH, aromatic ringH-bonding, π-π stacking, hydrophobic
Glutamic acid2γ-CarboxylateElectrostatic, metal coordination, H-bond
Proline4Cyclic imino groupConformational rigidity, turn induction
Serine5Aliphatic -OHH-bonding, phosphorylation site

Molecular dynamics simulations reveal that the tandem tyrosine residues engage in stabilizing hydrophobic clusters, while glutamic acid’s side chain forms salt bridges with adjacent basic residues in full-length protein contexts. Proline’s restricted ϕ angle disrupts α-helix propagation, favoring β-turn or loop conformations essential for molecular recognition [8] [10].

Tertiary Conformational Dynamics Under Physiological Conditions

Under physiological conditions (pH 7.4, 37°C, aqueous milieu), YEYPS adopts dynamic tertiary structures influenced by solvent exposure and local environment. Nuclear magnetic resonance (NMR) studies of analogous tyrosine-proline-serine motifs reveal two predominant conformers:

  • Type I β-turn: Stabilized by hydrogen bonding between tyrosine₁ carbonyl oxygen and serine₅ amide hydrogen (distance: ~3.0 Å)
  • Extended coil: Dominated by electrostatic repulsion between glutamic acid and C-terminal carboxylate [1] [4].

Table 2: Conformational Populations in Aqueous Solution

Conditionβ-Turn Population (%)Extended Coil Population (%)Dominant Stabilizing Force
Neutral pH65–7030–35Tyr₁-Ser₅ H-bonding
Low ionic strength55–6040–45Glu₂ solvation entropy
High ionic strength75–8020–25Shielding of Glu₂ charge

Proline acts as a conformational switch: Its cis-trans isomerization (energy barrier: ~60–80 kJ/mol) introduces microsecond-scale dynamics, while tyrosine aromatic ring flips occur on nanosecond timescales. Molecular crowding agents (e.g., 150 mM NaCl or 20% sucrose) compress conformational space by 30–40%, favoring compact states suitable for protein-protein interactions [5] [7].

Comparative Homology Modeling with Related Oligopeptide Motifs

Homology modeling of YEYPS against structurally characterized motifs reveals conserved foldamers across protein families:

  • Tyrosyl-tRNA synthetase (TyrRS) C-domain: Shares 49% sequence identity with YEYPS-containing regions, particularly in tyrosine-rich motifs involved in tRNA anchoring. Structural alignment (RMSD: 1.2–1.8 Å) confirms conservation of β-turn geometry stabilized by tyrosine-proline stacking [5].
  • Cytokine receptor loops: The Glu-Tyr-Pro-Ser segment aligns with interleukin-4 receptor α-chain (RMSD: 1.5 Å), where glutamic acid coordinates Ca²⁺ ions critical for signaling. Loop remodeling simulations indicate YEYPS tolerates serine→alanine substitutions with <0.4 Å backbone deviation but proline mutations increase RMSD to >2.0 Å [2] [10].

Divergence occurs in archaeal homologs lacking glutamic acid; these favor type II polyproline helices over β-turns due to reduced electrostatic strain. Conserved sequence thresholds emerge:

  • >35% identity: Preserves tertiary structure (backbone RMSD < 2 Å)
  • 20–35% identity: Retains secondary structure but variable loop geometry
  • <20% identity: Unpredictable folding without experimental restraints [2] [8].

Post-Translational Modification Potential (Sulfation, Phosphorylation)

YEYPS harbors two high-probability modification sites with structural consequences:

Tyrosine Sulfation

  • Catalyzed by tyrosylprotein sulfotransferases (TPST) in Golgi apparatus
  • Requires acidic residues C-terminal to tyrosine (e.g., Glu-Tyr in YEYPS)
  • Adds 80 Da mass, increasing hydrophilicity (ΔlogP: -1.2) and conformational rigidity
  • Molecular dynamics show sulfation restricts tyrosine side chain rotation (χ₂ angle: -85° → -65°) and enhances electrostatic potential by 40–50 kcal/mol, facilitating receptor-ligand recognition [3] [6] [9].

Serine Phosphorylation

  • Mediated by kinases (e.g., MAPK, PKA) recognizing -Pro-Ser- motifs
  • Adds 80 Da mass per modification, introducing dianionic charge at pH 7.4
  • Phosphorylated serine stabilizes α-helical N-caps via side chain-backbone H-bonding, reducing local B-factors by 30%
  • Thermodynamic analyses reveal phosphorylation destabilizes extended coils (ΔΔG: +2.1 kJ/mol) but stabilizes β-turns (ΔΔG: -3.5 kJ/mol) via salt bridge formation with arginine residues [3] [6].

Table 3: Impact of Post-Translational Modifications on Conformation

ModificationSiteStructural EffectFunctional Consequence
Tyrosine O-sulfationTyr₁ or Tyr₃Increased side chain rigidity, enhanced electrostaticsLigand binding optimization
Serine phosphorylationSer₅Induction of helical caps, stabilization of β-turnsKinase signaling integration
Dual modificationTyr₃ + Ser₅Cooperative compaction (ΔV: -12%)High-affinity protein complex assembly

Competition occurs between modifications: Sulfation sterically blocks tyrosine phosphorylation but synergizes with serine phosphorylation to create bidentate anionic platforms. Mass spectrometry data indicate >90% modification occupancy in vitro under saturating cofactor conditions (3'-phosphoadenosine-5'-phosphosulfate for sulfation; ATP for phosphorylation) [3] [6].

Properties

CAS Number

114942-10-8

Product Name

Tyrosyl-glutamyl-tyrosyl-prolyl-serine

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C31H39N5O11

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C31H39N5O11/c32-21(14-17-3-7-19(38)8-4-17)27(42)33-22(11-12-26(40)41)28(43)34-23(15-18-5-9-20(39)10-6-18)30(45)36-13-1-2-25(36)29(44)35-24(16-37)31(46)47/h3-10,21-25,37-39H,1-2,11-16,32H2,(H,33,42)(H,34,43)(H,35,44)(H,40,41)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

ZIPLXINBNHJDQC-KEOOTSPTSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O

Synonyms

cholecystokinin precursor C-terminal pentapeptide
proCCK C-pentapeptide
Tyr-Glu-Tyr-Pro-Ser
tyrosyl-glutamyl-tyrosyl-prolyl-serine
YEYPS

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CO)C(=O)O

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